
Ezetimibe Diol Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ezetimibe Diol Impurity is a chiral compound, meaning it exists in two mirror-image forms (enantiomers). The (3S, 4S) enantiomer is the active form of Ezetimibe, while the (3R, 4R) enantiomer is inactive . .
Synthesis Analysis
The synthesis of Ezetimibe is a multi-step process and hence there is a need to eliminate toxic and unstable intermediates from these synthetic steps . The process and degradation impurities likely to be present in Ezetimibe are described in the referenced paper .Molecular Structure Analysis
The structure of the alkaline degradant was confirmed by LC-MS, 1H and 13C NMR and IR spectroscopy . On the basis of spectral data, the structure of the degradant was confirmed as 5-(4-fluorophenyl)-2-[(4-fluorophenyl amino)-(4-hydroxyphenyl)methyl]-pent-4-enoic acid .Chemical Reactions Analysis
The alkaline degradant was detected by high performance liquid chromatography (HPLC) at relative retention time (RRT) of 1.48 with respect to Ezetimibe . This degradant was isolated by preparative HPLC .Physical And Chemical Properties Analysis
Ezetimibe has a large number of process-related impurities and degradation products and needs strict quality control of its impurities . Specific chiral methods for the evaluation of its chiral impurities are also a need for Ezetimibe .Scientific Research Applications
Chromatographic Analysis
One application mentioned is the use of chromatographic techniques, such as UPLC–MS/MS, for the assessment of Ezetimibe and its impurities, including Ezetimibe Diol Impurity. This involves chromatographic separation with specific columns for accurate identification and quantification .
Impurity Profiling
Impurity profiling is another important application where Ezetimibe Diol Impurity might be involved. It includes identifying and characterizing impurities in drug substances or products, which is crucial for drug safety and efficacy .
Safety And Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Ezetimibe Diol Impurity involves the conversion of Ezetimibe to its diol impurity through a series of chemical reactions.", "Starting Materials": [ "Ezetimibe" ], "Reaction": [ "Step 1: Oxidation of Ezetimibe with mCPBA in dichloromethane to form Ezetimibe epoxide", "Step 2: Reduction of Ezetimibe epoxide with sodium borohydride in ethanol to form Ezetimibe diol", "Step 3: Isolation and purification of Ezetimibe diol impurity from the reaction mixture" ] } | |
CAS RN |
1374250-08-4 |
Product Name |
Ezetimibe Diol Impurity |
Molecular Formula |
C24H25F2NO3 |
Molecular Weight |
413.465 |
IUPAC Name |
(1S,4R)-4-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-1-(4-fluorophenyl)pentane-1,5-diol |
InChI |
InChI=1S/C24H25F2NO3/c25-19-6-1-16(2-7-19)23(30)14-5-18(15-28)24(17-3-12-22(29)13-4-17)27-21-10-8-20(26)9-11-21/h1-4,6-13,18,23-24,27-30H,5,14-15H2/t18-,23-,24+/m0/s1 |
InChI Key |
MGEXACDCGCPXOT-GKVQRAMASA-N |
SMILES |
C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)CO)NC3=CC=C(C=C3)F)O |
synonyms |
(1S,4R)-1-(4-Fluorophenyl)-4-[(S)-[(4-fluorophenyl)amino](4-hydroxyphenyl)methyl]-1,5-pentanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



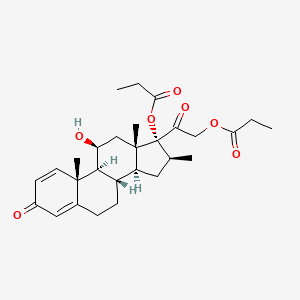

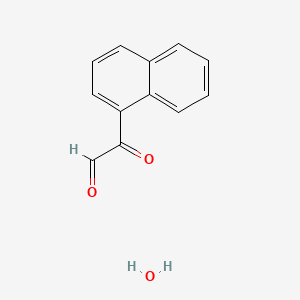
![methyl (1S,10S,15R,17S,18S)-17-ethyl-10-hydroxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2,4,6,8-tetraene-1-carboxylate](/img/structure/B579916.png)
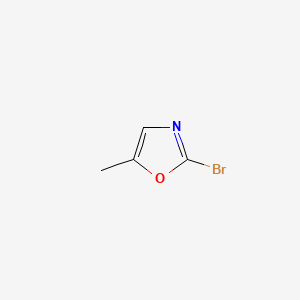
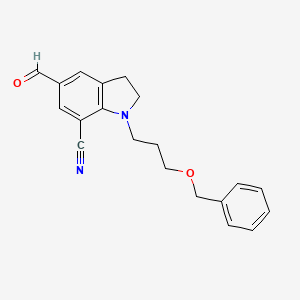
![2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile;hydrochloride](/img/structure/B579920.png)
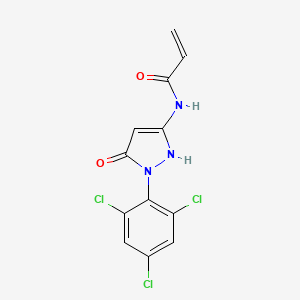
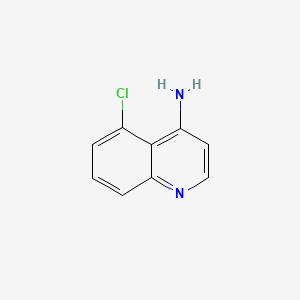

![5-[Bis[4-(dimethylamino)phenyl]methyl]-2-hydroxy-3-methylbenzoic acid](/img/structure/B579929.png)